molecular formula C18H21F3N4O4S B10958647 methyl [4-({3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}sulfamoyl)phenyl]carbamate

methyl [4-({3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}sulfamoyl)phenyl]carbamate

Cat. No.: B10958647
M. Wt: 446.4 g/mol
InChI Key: MDKVMFDEGQOLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL N-{4-[({3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}AMINO)SULFONYL]PHENYL}CARBAMATE is a complex organic compound featuring a trifluoromethyl group, a dihydrocyclopenta[c]pyrazole ring, and a sulfonylphenyl moiety.

Preparation Methods

The synthesis of METHYL N-{4-[({3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}AMINO)SULFONYL]PHENYL}CARBAMATE involves multiple stepsIndustrial production methods typically involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL N-{4-[({3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}AMINO)SULFONYL]PHENYL}CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The dihydrocyclopenta[c]pyrazole ring interacts with enzyme active sites, inhibiting their activity. The sulfonyl group contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Compared to other similar compounds, METHYL N-{4-[({3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}AMINO)SULFONYL]PHENYL}CARBAMATE is unique due to its combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C18H21F3N4O4S

Molecular Weight

446.4 g/mol

IUPAC Name

methyl N-[4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylsulfamoyl]phenyl]carbamate

InChI

InChI=1S/C18H21F3N4O4S/c1-29-17(26)23-12-6-8-13(9-7-12)30(27,28)22-10-3-11-25-15-5-2-4-14(15)16(24-25)18(19,20)21/h6-9,22H,2-5,10-11H2,1H3,(H,23,26)

InChI Key

MDKVMFDEGQOLCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2C3=C(CCC3)C(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.